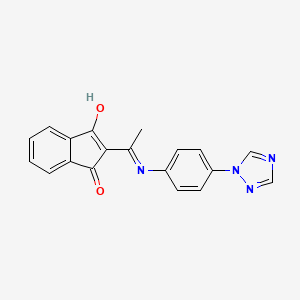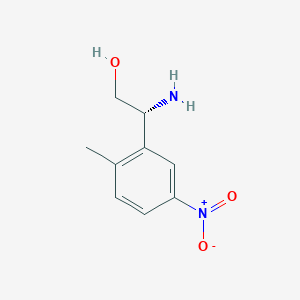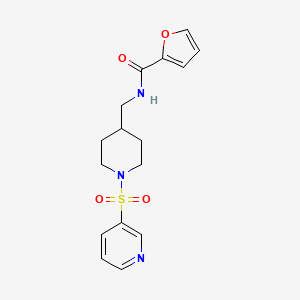![molecular formula C18H15N3O3S B3017589 4-acetyl-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 886917-28-8](/img/structure/B3017589.png)
4-acetyl-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-acetyl-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C18H15N3O3S and its molecular weight is 353.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Applications
Compounds with the 1,3,4-oxadiazole moiety, including structures similar to 4-acetyl-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide, have been extensively studied for their anticancer properties. The synthesis and evaluation of various 1,3,4-oxadiazole derivatives have demonstrated significant anticancer activity against a range of cancer cell lines. For instance, certain derivatives were found to exhibit potent activity against breast cancer cell lines, showcasing the therapeutic potential of these compounds in oncology research (Salahuddin et al., 2014). Another study reported the design, synthesis, and anticancer evaluation of substituted benzamides, highlighting their moderate to excellent anticancer activity in comparison to reference drugs (B. Ravinaik et al., 2021).
Biological Activities Beyond Anticancer
Research into 1,3,4-oxadiazole derivatives extends into other biological activities as well. For example, some compounds have shown potent antioxidant and antibacterial activities, which could be leveraged in the development of new antimicrobial and protective agents against oxidative stress (Subbulakshmi N. Karanth et al., 2019). Additionally, derivatives have been evaluated for their antidiabetic properties, contributing to the search for more effective treatments for diabetes (J. Lalpara et al., 2021).
Antimicrobial Properties
The antimicrobial properties of 1,3,4-oxadiazole derivatives have also been a focus of research, with studies indicating their potential as antibacterial and antifungal agents. This includes activity against both Gram-positive and Gram-negative bacteria, offering a promising avenue for the development of new antibiotics to combat resistant strains (N. Nayak et al., 2016).
Mecanismo De Acción
While the specific mechanism of action for “4-acetyl-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide” is not mentioned in the retrieved papers, it’s worth noting that 1,3,4-oxadiazoles have been reported to show various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral and antioxidant activity .
Safety and Hazards
The specific safety and hazards associated with “4-acetyl-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide” are not mentioned in the retrieved papers. It’s important to note that this compound is intended for research use only and not for human or veterinary use.
Direcciones Futuras
The future directions for “4-acetyl-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide” and similar compounds could involve further evaluation at molecular targets for the treatment of specific diseases . The data revealed that most of the derivatives are multi-target ligands and can be used as lead molecules for the synthesis of derivatives .
Propiedades
IUPAC Name |
4-acetyl-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S/c1-11(22)12-3-5-13(6-4-12)16(23)19-18-21-20-17(24-18)14-7-9-15(25-2)10-8-14/h3-10H,1-2H3,(H,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVUWQQTYCOZDIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1,4,5,7-Tetrahydrothiopyrano[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B3017506.png)
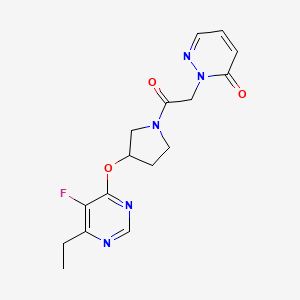
![Methyl 2-[8-(3,5-dimethylpyrazolyl)-3-methyl-2,6-dioxo-7-propyl-1,3,7-trihydro purinyl]acetate](/img/structure/B3017508.png)


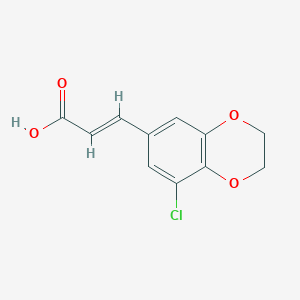


![N-[(2-Chlorophenyl)methyl]-5-fluoro-6-methylpyridine-2-carboxamide](/img/structure/B3017518.png)
